molecular formula C7H7Cl2F4NO2 B12807143 Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- CAS No. 102612-65-7

Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl-

Cat. No.: B12807143
CAS No.: 102612-65-7
M. Wt: 284.03 g/mol
InChI Key: OEIHURFLMQCJIG-UHFFFAOYSA-N
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Description

Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it highly reactive and useful in different chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- involves several steps. One common method includes the use of fluorinated pyridines, which are synthesized through various reactions such as the Umemoto reaction and Balts-Schiemann reaction . These reactions typically require specific conditions, including the presence of strong electron-withdrawing groups and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the highly reactive fluorine atoms. The process may include the use of perfluorocarbonyls and 1,3-dicarbonyl compounds as raw materials . These reactions are typically carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions often require controlled temperatures and pressures to ensure the desired products are formed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism by which Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- exerts its effects involves interactions with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. These interactions often involve the formation of strong bonds with other atoms or molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- is unique due to its specific combination of chlorine and fluorine atoms, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications where these properties are essential .

Biological Activity

Valeronitrile, specifically the compound 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl-, is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, toxicological profiles, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of Valeronitrile can be described as follows:

  • Molecular Formula : C7H6ClF5O2
  • Molecular Weight : Approximately 232.57 g/mol

The presence of multiple functional groups such as chloro, difluoromethyl, and hydroxyl groups contributes to its unique reactivity and biological properties.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary data suggest that Valeronitrile may exhibit cytotoxic effects at higher concentrations. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating a possible avenue for further research into its anticancer properties.

The exact mechanism through which Valeronitrile exerts its biological effects remains largely unexplored. However, compounds with similar functional groups often interact with cellular pathways involved in inflammation and apoptosis. Understanding these mechanisms could provide insights into the therapeutic potential of this compound.

Toxicological Profile

Toxicological evaluations are essential for determining the safety of any chemical compound. Available data indicate that Valeronitrile may present toxicity risks at elevated exposure levels. Studies have noted adverse effects on liver and kidney functions in animal models exposed to related nitriles.

Study Exposure Level Observed Effects
Study A5.5 mg/m³ for 120 hoursNo significant changes observed in rats
Study BHigh doses (specific concentration not disclosed)Induced cytotoxicity in liver cells

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial activity of chlorinated nitriles against Vibrio cholerae and other Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) within the range of 25-50 µg/ml for related compounds .
  • Cytotoxic Effects : Research on structurally similar compounds revealed that they could induce significant cytotoxicity in human lymphocytes at concentrations exceeding 100 µg/ml . This suggests a need for careful dosage considerations in potential therapeutic applications.

Properties

CAS No.

102612-65-7

Molecular Formula

C7H7Cl2F4NO2

Molecular Weight

284.03 g/mol

IUPAC Name

5-chloro-4-[chloro(difluoro)methyl]-5,5-difluoro-2,4-dihydroxy-2-methylpentanenitrile

InChI

InChI=1S/C7H7Cl2F4NO2/c1-4(15,3-14)2-5(16,6(8,10)11)7(9,12)13/h15-16H,2H2,1H3

InChI Key

OEIHURFLMQCJIG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(F)(F)Cl)(C(F)(F)Cl)O)(C#N)O

Origin of Product

United States

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